N-butyl-2-chlorobenzamide
Overview
Description
N-butyl-2-chlorobenzamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of benzamide, where the benzene ring is substituted with a butyl group and a chlorine atom
Scientific Research Applications
N-butyl-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and condensation reactions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its amide functionality.
Industry: Used in the production of specialty chemicals and as a precursor for agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butyl-2-chlorobenzamide can be synthesized through the direct condensation of 2-chlorobenzoic acid and butylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction can be represented as follows:
2-chlorobenzoic acid+butylamine→this compound+water
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of N-butyl-2-hydroxybenzamide.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: N-butyl-2-hydroxybenzamide.
Oxidation: N-butyl-2-chlorobenzoic acid or N-butyl-2-chlorobenzophenone.
Reduction: N-butyl-2-chloroaniline.
Mechanism of Action
The mechanism of action of N-butyl-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with active site residues, while the butyl and chlorobenzene moieties can engage in hydrophobic interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
N-butyl-2-chlorobenzamide can be compared with other benzamide derivatives such as:
N-methyl-2-chlorobenzamide: Similar structure but with a methyl group instead of a butyl group. It may have different solubility and reactivity profiles.
N-butyl-4-chlorobenzamide: Chlorine atom is positioned at the para position, which can affect the electronic properties and reactivity of the compound.
N-butyl-2-bromobenzamide: Bromine atom instead of chlorine, which can influence the compound’s reactivity in substitution reactions.
Properties
IUPAC Name |
N-butyl-2-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERRBGDAOVSLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324013 | |
Record name | N-butyl-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62797-97-1 | |
Record name | NSC405489 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-butyl-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BUTYL-2-CHLOROBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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